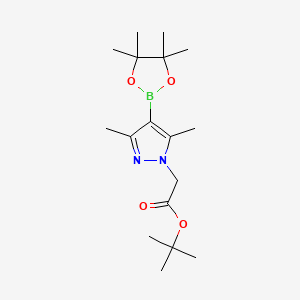

![molecular formula C19H27ClN2O3S B1402478 4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-90-1](/img/structure/B1402478.png)

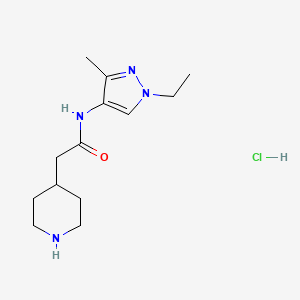

4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenoxy group, a thiazol group, and an azepan group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it likely involves several steps, including the formation of the thiazol ring, the introduction of the methoxy and phenoxy groups, and the formation of the azepan ring. The synthesis could involve techniques such as nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The methoxy and phenoxy groups are likely to contribute to the compound’s polarity, while the thiazol and azepan rings could add stability to the molecule .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be replaced by other groups in a nucleophilic substitution reaction . The compound could also undergo reactions at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and phenoxy groups could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

Anticancer Studies:

- Thiazolyl azo dye ligands and their metal complexes derived from 2-amino-5-methyl thiazole, such as 4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, exhibit significant anticancer activity. These compounds were tested against human breast cancer, showing promising results in inhibiting tumor growth (Al-adilee & Hessoon, 2019).

Antimicrobial Activity:

- Similar thiazole compounds have been synthesized and evaluated for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Vinusha et al., 2015).

Bioactivity and Molecular Docking Studies:

- Thiazole compounds, including those with a 4-methoxy-phenol moiety, have been the subject of molecular docking and quantum chemical calculations to understand their biological effects better. These studies predict the potential biological activities of these compounds, including their interactions with biological targets (Viji et al., 2020).

Lipoxygenase Inhibition:

- Methoxytetrahydropyrans, a class of compounds related to 4-methoxy-thiazoles, have been investigated for their role as selective and potent 5-lipoxygenase inhibitors. These findings suggest potential therapeutic applications in conditions where leukotrienes play a significant role (Crawley et al., 1992).

Cardioprotective Activity:

- Thiazole derivatives have demonstrated cardioprotective effects. One particular compound, a 2-arylimino-1,3-thiazole derivative, showed significant activity in delaying the development of constrictor responses in rat aorta, suggesting its potential as a cardioprotective agent (Drapak et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[5-[2-(4-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S.ClH/c1-14-17(8-13-24-16-6-4-15(23-2)5-7-16)25-18(21-14)19(22)9-3-11-20-12-10-19;/h4-7,20,22H,3,8-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVKZRKUBPNJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

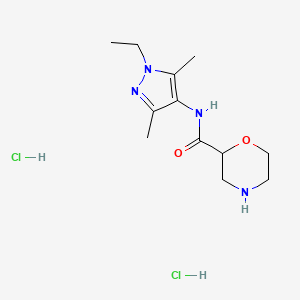

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)

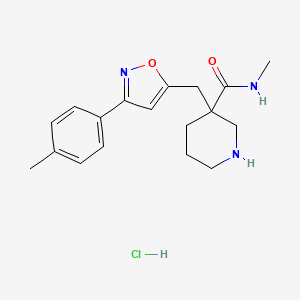

![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)

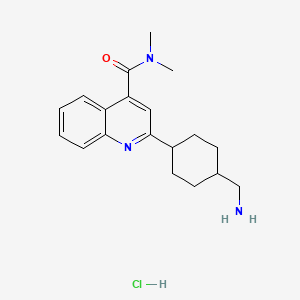

![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)

![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)

![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)